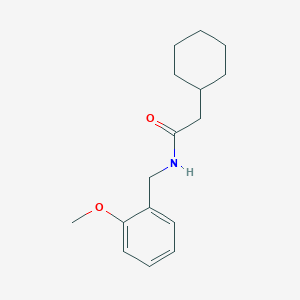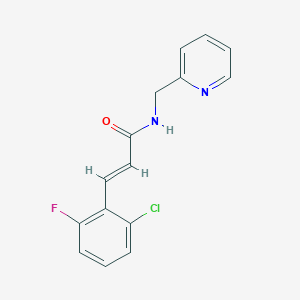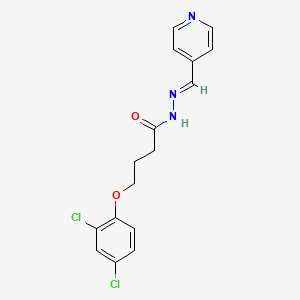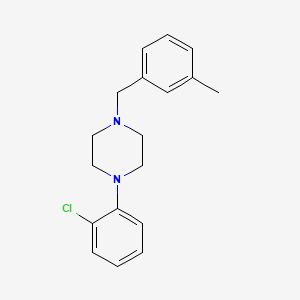
N-(2,4-dimethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-4-(4-pyridinyl)-1,3-thiazol-2-amine, commonly known as DMT, is a compound that has been extensively studied for its potential applications in scientific research. DMT is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of DMT is not fully understood, but it is believed to involve the activation of the serotonin 5-HT2A receptor. This receptor is a G protein-coupled receptor that is coupled to the phospholipase C pathway, which leads to the activation of intracellular signaling cascades. The activation of the 5-HT2A receptor by DMT is thought to result in the modulation of neurotransmitter release and synaptic plasticity, which may contribute to its effects on mood, cognition, and perception.
Biochemical and Physiological Effects:
DMT has been shown to produce a variety of biochemical and physiological effects in animal and human studies. These effects include changes in heart rate, blood pressure, body temperature, and respiration rate. DMT has also been shown to produce alterations in perception, such as visual hallucinations and changes in the perception of time and space. These effects are thought to be mediated by the activation of the 5-HT2A receptor and other neurotransmitter systems.
Vorteile Und Einschränkungen Für Laborexperimente
DMT has several advantages and limitations for use in lab experiments. One advantage is its high potency and selectivity for the 5-HT2A receptor, which allows for precise control of the experimental conditions. Another advantage is its rapid onset and short duration of action, which allows for the study of acute effects. However, one limitation is its potential for abuse and the need for strict control of its use in research settings. Another limitation is its complex pharmacology and the need for careful interpretation of its effects.
Zukünftige Richtungen
There are several future directions for research on DMT. One direction is the development of new drugs based on the structure of DMT, which may have improved efficacy and safety profiles. Another direction is the study of the long-term effects of DMT on brain function and behavior. This may involve the use of animal models and imaging techniques to investigate the effects of chronic exposure to DMT. Finally, there is a need for further research on the mechanism of action of DMT and its interactions with other neurotransmitter systems. This may lead to a better understanding of the role of DMT in brain function and the development of new treatments for psychiatric disorders.
Synthesemethoden
DMT can be synthesized using a variety of methods, including the reaction of 2,4-dimethoxybenzaldehyde with 4-pyridin-4-ylthiazol-2-amine in the presence of a catalyst. The resulting product is then purified using standard methods, such as column chromatography or recrystallization. The purity of the final product can be confirmed using analytical techniques, such as nuclear magnetic resonance spectroscopy or mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DMT has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DMT has been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In pharmacology, DMT has been studied for its potential as a therapeutic agent for the treatment of psychiatric disorders, such as depression and anxiety. In medicinal chemistry, DMT has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-12-3-4-13(15(9-12)21-2)18-16-19-14(10-22-16)11-5-7-17-8-6-11/h3-10H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBZJAWHAOWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=CS2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-(pyridin-4-yl)-1,3-thiazol-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1-piperidinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5692350.png)



![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5692370.png)
![5-{[4-(4-chlorophenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5692371.png)

![N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5692397.png)


![2-[(4'-cyano-4-biphenylyl)oxy]acetamide](/img/structure/B5692411.png)
![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)